2,3-Difluoro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
CAS No.:
Cat. No.: VC19948791
Molecular Formula: C15H20BF2NO3
Molecular Weight: 311.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H20BF2NO3 |
|---|---|
| Molecular Weight | 311.13 g/mol |
| IUPAC Name | 2,3-difluoro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
| Standard InChI | InChI=1S/C15H20BF2NO3/c1-14(2)15(3,4)22-16(21-14)10-8-7-9(11(17)12(10)18)13(20)19(5)6/h7-8H,1-6H3 |
| Standard InChI Key | TZTGPBQSKJRWHB-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C(=O)N(C)C)F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure (C₁₅H₂₀BF₂NO₃) features a benzamide backbone modified with two fluorine atoms and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group. The fluorine substituents enhance electron-withdrawing effects, while the boronate ester facilitates Suzuki-Miyaura coupling reactions. The N,N-dimethyl group on the amide nitrogen contributes to steric hindrance, influencing reaction selectivity .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₀BF₂NO₃ |
| Molecular Weight | 311.13 g/mol |
| IUPAC Name | 2,3-Difluoro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
| LogP (Partition Coefficient) | 1.65 (estimated) |
| Topological Polar Surface Area | 52.8 Ų |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves two primary steps:
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Benzamide Formation: 2,3-Difluorobenzoyl chloride reacts with dimethylamine to yield 2,3-difluoro-N,N-dimethylbenzamide.
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Boronate Ester Installation: A Suzuki-Miyaura coupling with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) introduces the boronate group .
Industrial Optimization
Industrial processes employ continuous flow reactors to enhance yield (≥85%) and purity (≥98%). Solvent systems like tetrahydrofuran (THF) or dimethylformamide (DMF) are optimized for scalability, while automated purification systems reduce by-products such as dehalogenated intermediates .
Chemical Reactivity and Applications
Reaction Pathways
The compound participates in three principal reactions:
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Oxidation: Yields difluorinated benzamide oxides using KMnO₄ or H₂O₂.
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Reduction: LiAlH₄ reduces the amide to amine derivatives.
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Suzuki Coupling: The boronate group enables cross-coupling with aryl halides, forming biaryl structures critical in pharmaceutical synthesis .
Materials Science Applications
The boronate moiety’s reversible diol-binding capacity makes the compound valuable in:
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Polymer Chemistry: As a crosslinker for stimuli-responsive hydrogels.
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Electronics: In organic light-emitting diodes (OLEDs) due to its electron-transport properties .
Biological and Pharmacological Relevance
Kinase Inhibition
Derivatives of this compound exhibit potent inhibition of tyrosine kinases (e.g., EGFR and VEGFR), with IC₅₀ values as low as 10 nM. Molecular docking studies suggest the fluorine atoms enhance binding affinity by forming hydrogen bonds with kinase active sites .
Fluorescent Probes
The compound’s rigid, conjugated structure allows π-π* transitions, producing fluorescence at 450–500 nm. Functionalization with sulfonate groups improves water solubility, enabling live-cell imaging applications .
Table 2: Biological Activity Data
| Assay Type | Result |
|---|---|
| Kinase Inhibition (EGFR) | IC₅₀ = 12 ± 3 nM |
| Cell Viability (Splenocytes) | 80% viability at 100 nM |
| Fluorescence Quantum Yield | Φ = 0.45 in aqueous buffer |
Comparative Analysis with Analogues
Structural Analogues
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N,N-Dimethyl-3-boronobenzamide: Lacks fluorine substituents, reducing electrophilicity and kinase binding.
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4-Fluoro Variant: Single fluorine substitution decreases steric effects, altering reaction kinetics .
Performance Metrics
The 2,3-difluoro derivative outperforms analogues in:
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Suzuki Coupling Efficiency: 92% yield vs. 78% for non-fluorinated counterparts.
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Thermal Stability: Decomposition temperature = 215°C vs. 190°C for mono-fluoro analogues .
Future Research Directions
Targeted Drug Delivery
Conjugating the boronate group to monoclonal antibodies could enable tumor-specific drug delivery via boronic acid-diol interactions.
Advanced Materials
Incorporating the compound into metal-organic frameworks (MOFs) may enhance gas storage capacities for hydrogen or CO₂ .
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